molecular formula C9H12O2 B12814603 3-(Cyclohex-2-en-1-ylidene)propanoic acid

3-(Cyclohex-2-en-1-ylidene)propanoic acid

Cat. No.: B12814603
M. Wt: 152.19 g/mol
InChI Key: NLZWGGWNRHYORJ-VURMDHGXSA-N
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Description

3-(Cyclohex-2-en-1-ylidene)propanoic acid is an organic compound characterized by a cyclohexene ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohex-2-en-1-ylidene)propanoic acid can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement of suitable enones and phenyl pyruvate under microwave-assisted conditions in alkaline tert-butanol or toluene solutions . This method yields products with anti-configuration predominantly, with up to 86% isolated yield. Alternatively, conducting the reaction in alkaline water results in a mixture of anti and syn conformations with up to 98% overall isolated yield .

Industrial Production Methods: Industrial production of cyclohexenone derivatives, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohex-2-en-1-ylidene)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propanoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexene or cyclohexane derivatives.

Mechanism of Action

The mechanism of action of 3-(Cyclohex-2-en-1-ylidene)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 3-(Cyclohex-2-en-1-ylidene)propanoic acid is unique due to its combination of a cyclohexene ring and a propanoic acid moiety, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(3E)-3-cyclohex-2-en-1-ylidenepropanoic acid

InChI

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h2,4,6H,1,3,5,7H2,(H,10,11)/b8-6-

InChI Key

NLZWGGWNRHYORJ-VURMDHGXSA-N

Isomeric SMILES

C1CC=C/C(=C/CC(=O)O)/C1

Canonical SMILES

C1CC=CC(=CCC(=O)O)C1

Origin of Product

United States

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